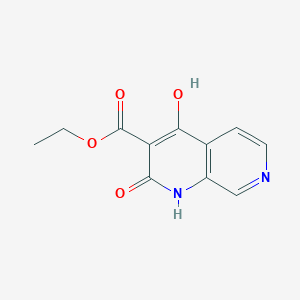
Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This reaction typically yields the desired naphthyridine derivative in moderate to high yields .
Chemical Reactions Analysis
Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antibacterial and anticancer agent . In materials science, it is used as a component in light-emitting diodes and dye-sensitized solar cells . Additionally, this compound is utilized in chemical biology as a molecular sensor and in self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antibacterial agent, it may inhibit bacterial enzymes or disrupt bacterial cell membranes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as 1,8-naphthyridine and 1,5-naphthyridine . While these compounds share a similar core structure, they differ in their substitution patterns and biological activities . For example, 1,8-naphthyridine derivatives are known for their antibacterial properties, whereas 1,5-naphthyridine derivatives exhibit a broader range of biological activities, including anticancer and anti-inflammatory effects .
Biological Activity
Ethyl 2,4-dihydroxy-1,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H11N1O4 and a molecular weight of approximately 233.22 g/mol. The compound features a naphthyridine core, which is known for its pharmacological versatility. Its structure includes two hydroxyl groups at the 2 and 4 positions and an ethyl ester at the carboxylic acid position, enhancing its solubility and reactivity in biological systems .
Antioxidant Activity
Research has demonstrated that derivatives of naphthyridine compounds exhibit notable antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that it effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In cellular models, it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a possible mechanism involving the inhibition of NF-kB signaling pathways .
Antimicrobial Properties
This compound exhibits antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs .
Case Studies
- Antioxidant Evaluation : In a study by Khelifi et al., this compound was tested for its antioxidant capacity using DPPH and ABTS assays. The results indicated an IC50 value of 9.8 ± 0.2 μM, demonstrating superior antioxidant activity compared to ascorbic acid .
- Anti-inflammatory Mechanism : A study conducted on RAW 264.7 macrophages showed that treatment with the compound led to a significant decrease in nitric oxide production (IC50 = 25 μM), indicating its potential as an anti-inflammatory agent .
- Anticancer Efficacy : In vitro tests revealed that this compound inhibited cell proliferation in MCF-7 cells with an IC50 value of 18 μM after 48 hours of treatment. The compound induced G1 phase arrest in the cell cycle, suggesting a mechanism for its anticancer effects .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1H-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-9(14)6-3-4-12-5-7(6)13-10(8)15/h3-5H,2H2,1H3,(H2,13,14,15) |
InChI Key |
BFUDSGXVTFJZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=NC=C2)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















